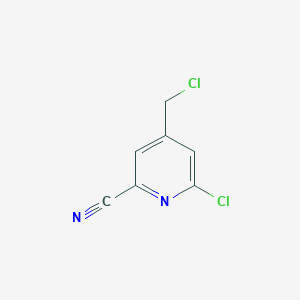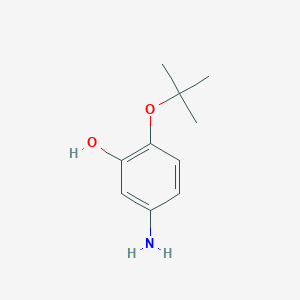
5-Amino-2-(tert-butoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(tert-butoxy)phenol is an organic compound that features an amino group and a tert-butoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the O-Boc protection of phenol using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a phase transfer catalyst or Lewis acids . The reaction is carried out under mild conditions, often in aqueous media at room temperature .
Industrial Production Methods
the principles of green chemistry and eco-sustainable methods are often applied to optimize the synthesis process, minimizing the use of hazardous reagents and maximizing yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(tert-butoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary amines.
Aplicaciones Científicas De Investigación
5-Amino-2-(tert-butoxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(tert-butoxy)phenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butoxy group can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-hydroxyphenol: Lacks the tert-butoxy group, which affects its solubility and reactivity.
2-(tert-butoxy)phenol: Lacks the amino group, which limits its applications in biological systems.
5-Amino-2-methoxyphenol: The methoxy group provides different steric and electronic effects compared to the tert-butoxy group.
Uniqueness
5-Amino-2-(tert-butoxy)phenol is unique due to the presence of both the amino and tert-butoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
5-amino-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6,12H,11H2,1-3H3 |
Clave InChI |
QGKLRXGZKOITLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




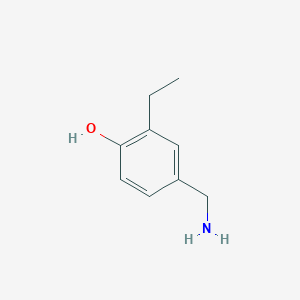
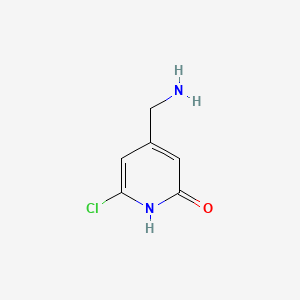

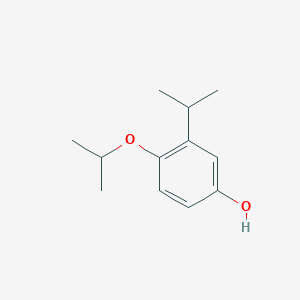
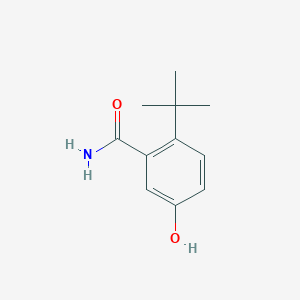

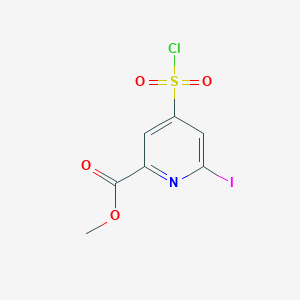
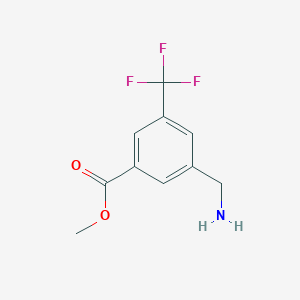
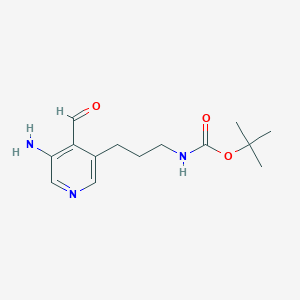

![2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14846905.png)
